molecular formula C8H11NO2 B13175487 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one

Cat. No.: B13175487
M. Wt: 153.18 g/mol
InChI Key: LDCJKFFDEQRRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a propynone moiety. It is primarily used for research purposes and has various applications in scientific studies.

Chemical Reactions Analysis

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-[5-(aminomethyl)oxolan-2-yl]prop-2-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-2-7(10)8-4-3-6(5-9)11-8/h1,6,8H,3-5,9H2

InChI Key

LDCJKFFDEQRRHB-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCC(O1)CN

Origin of Product

United States

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